molecular formula C12H18N2 B14863787 2-(4-Methylbenzyl)piperazine

2-(4-Methylbenzyl)piperazine

Cat. No.: B14863787
M. Wt: 190.28 g/mol
InChI Key: GKLFVQKIPQUIAE-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its stimulant properties and has been used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, leading to the formation of the piperazine ring .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a stimulant by affecting neurotransmitter systems in the brain. The compound binds to receptors and modulates the release and reuptake of neurotransmitters, leading to increased neuronal activity .

Comparison with Similar Compounds

2-(4-Methylbenzyl)piperazine is similar to other piperazine derivatives, such as benzylpiperazine and 1-methyl-4-benzylpiperazine. it has unique properties that distinguish it from these compounds. For example, it has a different substitution pattern on the piperazine ring, which can affect its biological activity and chemical reactivity .

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its full range of applications and potential benefits.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-14H,6-9H2,1H3

InChI Key

GKLFVQKIPQUIAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CNCCN2

Origin of Product

United States

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